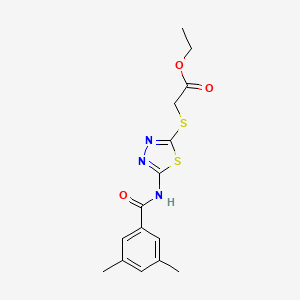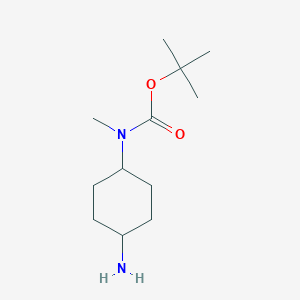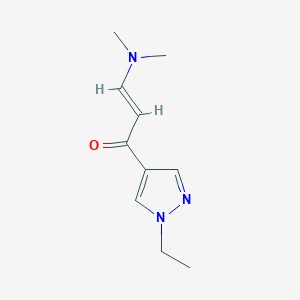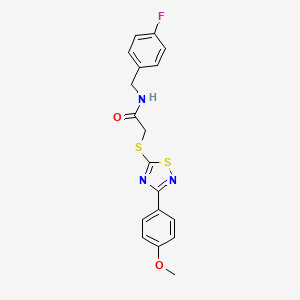
1-(6-环丁基嘧啶-4-基)氮杂环丁烷-3-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is a compound that features a unique combination of a cyclobutyl group attached to a pyrimidine ring, which is further connected to an azetidine ring with a hydroxyl group
科学研究应用
1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the synthesis of polymers and other materials with unique properties.
作用机制
Target of Action
Azetidines, the class of compounds to which it belongs, are known for their ubiquity in natural products and importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to be involved in various catalytic processes, including henry, suzuki, sonogashira, and michael additions . They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .
Biochemical Pathways
Azetidines are known for their versatility as heterocyclic synthons, which suggests they may play a role in various biochemical pathways .
Pharmacokinetics
It’s worth noting that azetidine derivatives are known for their high bioavailability in humans .
Result of Action
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the reactivity of azetidines can be influenced by factors such as structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in nucleophilic substitution reactions.
Azetidine Ring Formation: The azetidine ring is formed through a ring-closing reaction, often involving the use of a suitable dihaloalkane and a base to induce cyclization.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydrolysis or oxidation reactions, depending on the precursor used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions: 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrimidine ring.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehydroxylated compounds or reduced pyrimidine derivatives.
Substitution Products: Various substituted azetidine derivatives.
相似化合物的比较
- 1-Cyclohexylazetidin-3-ol
- 1-(a-Methylbenzyl)azetidin-3-ol
- 3-((Hetera)cyclobutyl)azetidines
Comparison: 1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-ol is unique due to the presence of the pyrimidine ring, which provides additional stability and potential for specific interactions with biological targets. The cyclobutyl group also imparts unique steric and electronic properties, differentiating it from other azetidine derivatives.
属性
IUPAC Name |
1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-9-5-14(6-9)11-4-10(12-7-13-11)8-2-1-3-8/h4,7-9,15H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCPEPMQRRIJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
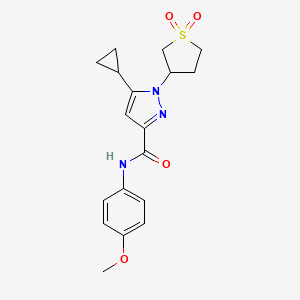
![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
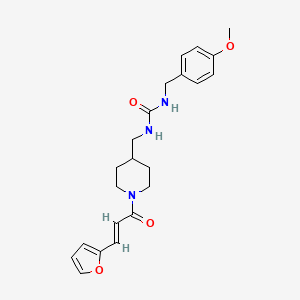
![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one](/img/structure/B2526756.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2526758.png)
